8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide
CAS No.: 5463-14-9
Cat. No.: VC18430194
Molecular Formula: C19H30IN3O
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5463-14-9 |
|---|---|
| Molecular Formula | C19H30IN3O |
| Molecular Weight | 443.4 g/mol |
| IUPAC Name | 1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydroiodide |
| Standard InChI | InChI=1S/C19H29N3O.HI/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18;/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3;1H |
| Standard InChI Key | VYNHVFXEXUXXFR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₃₀IN₃O, with a molecular weight of 443.4 g/mol . Its IUPAC name, 1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine hydroiodide, reflects its branched alkylamino side chain and iodinated counterion . The SMILES string CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.I provides a simplified representation of its connectivity .
Table 1: Key Identifiers and Synonyms
| Property | Value |
|---|---|
| CAS Registry Number | 5463-14-9 |
| NSC Number | 15016 |
| Parent Compound (CID) | 10290 (Pamaquine) |
| Synonyms | Pamaquine hydriodide, NSC 15016 |
Synthesis and Derivative Development
Synthetic Pathways
While no explicit synthesis route for this compound is documented in the literature, analogous quinoline derivatives are typically synthesized via ethoxymethylenemalonic ester (EMME) methodologies or nucleophilic substitution reactions . For example, the parent compound Pamaquine (CID 10290) is synthesized by condensing 6-methoxy-8-aminoquinoline with halogenated alkylamines under basic conditions . The hydriodide salt form is likely obtained through acid-base reactions with hydroiodic acid .
Table 2: Comparative Analysis of Quinoline Analogues
Physicochemical Properties
Solubility and Stability
As a hydriodide salt, the compound is likely water-soluble at acidic pH but may precipitate under neutral or alkaline conditions. The methoxy group enhances lipophilicity compared to hydroxylated quinolines, potentially improving blood-brain barrier penetration . Stability data are unavailable, but iodide salts generally exhibit better thermal stability than chlorides or bromides .
Spectroscopic Characteristics
Predicted IR spectra would show stretches for NH (3300 cm⁻¹), C=N (1600 cm⁻¹), and C-O (1250 cm⁻¹). Mass spectrometry would likely yield a base peak at m/z 315 (quinoline fragment) and a molecular ion at m/z 443 .
Research Gaps and Future Directions
Despite its intriguing structure, 8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide remains understudied. Priority areas include:
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In vitro antiparasitic screens against Plasmodium falciparum and Leishmania donovani.
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Toxicity profiling in mammalian cell lines to assess therapeutic index.
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Structural optimization to balance hydrophobicity and ionizability for enhanced bioavailability.
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